4-bromo-5-methylOxazole
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Overview
Description
4-Bromo-5-methylOxazole is an organic compound with the molecular formula C4H4BrNO. This compound is part of the oxazole family, which consists of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound has gained interest in various fields of scientific research and industry due to its unique physical, chemical, and biological properties.
Mechanism of Action
Target of Action
4-Bromo-5-methylOxazole is a derivative of the isoxazole class of compounds . These compounds are known to bind to various biological targets based on their chemical diversity . .
Mode of Action
Isoxazole derivatives are known for their readily binding ability with biological systems such as various enzymes and receptors via numerous non-covalent interactions . This suggests that this compound may interact with its targets in a similar manner, leading to changes in the biological system.
Biochemical Pathways
Isoxazole derivatives are known to interact with various biochemical pathways due to their diverse chemical structures . These interactions can lead to downstream effects that influence the overall biological response.
Pharmacokinetics
The compound’s molecular weight is reported to be 19845 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Isoxazole derivatives are known to exhibit a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . This suggests that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methylOxazole typically involves the bromination of 5-methylOxazole. One common method includes the use of bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-methylOxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide or thiourea, typically in polar solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions include various substituted oxazoles, which can have different functional groups depending on the reagents used .
Scientific Research Applications
4-Bromo-5-methylOxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Isoxazole: Another five-membered heterocyclic compound with similar structural features but different chemical properties.
Imidazole: Contains two nitrogen atoms in the ring and is known for its wide range of biological activities.
Thiazole: Contains a sulfur atom in place of the oxygen atom in oxazole, leading to different reactivity and applications.
Uniqueness: 4-Bromo-5-methylOxazole is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and potential for functionalization compared to other similar compounds .
Properties
IUPAC Name |
4-bromo-5-methyl-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO/c1-3-4(5)6-2-7-3/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCZFTAWFJRCII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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